1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride
Overview
Description
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride is a heterocyclic compound that belongs to the class of aromatic heterocycles. It is primarily used as a building block in organic synthesis and has significant applications in various fields of scientific research, including chemistry, biology, and medicine .
Scientific Research Applications
1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
This compound belongs to the class of pyrrole derivatives, which are known to interact with various biological targets
Mode of Action
Pyrrole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The specific mode of action of this compound would depend on its primary targets.
Biochemical Pathways
Pyrrole derivatives can influence a variety of biochemical pathways depending on their targets
Pharmacokinetics
These properties would determine the bioavailability of the compound and its distribution within the body .
Result of Action
The molecular and cellular effects of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride are not well-studied. The effects would depend on the compound’s targets and mode of action. Pyrrole derivatives have been associated with a range of biological activities, including antimicrobial and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride typically involves the bromination of 1H-pyrrole-2-carbonitrile followed by amination. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine for the amination step .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as dichloromethane or acetonitrile, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Comparison with Similar Compounds
1-Amino-4-chloro-1H-pyrrole-2-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
1-Amino-4-fluoro-1H-pyrrole-2-carbonitrile: Similar structure but with a fluorine atom instead of bromine.
1-Amino-4-iodo-1H-pyrrole-2-carbonitrile: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. The bromine atom can be easily substituted, making the compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-amino-4-bromopyrrole-2-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3.ClH/c6-4-1-5(2-7)9(8)3-4;/h1,3H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZCJRGDUYMSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C=C1Br)N)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735497 | |
Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937047-05-7 | |
Record name | 1H-Pyrrole-2-carbonitrile, 1-amino-4-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937047-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-4-bromo-1H-pyrrole-2-carbonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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